For instance:* 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one [] is a key intermediate in synthesizing biologically active compounds. * (S)-3-(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-fluoro-6-(trifluoromethyl)-2H-indol-2-one [] is a potent Toll-like receptor agonist with potential applications in neuroprotection.
4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one is a compound characterized by its unique structural features, which include a bromine atom and a trifluoromethyl group attached to a benzoimidazole core. This compound belongs to the class of dihydrobenzoimidazolones, which are known for their diverse biological activities and potential therapeutic applications.
The compound can be synthesized through various chemical methods, including Suzuki-Miyaura coupling and radical trifluoromethylation. It is often studied in the context of pharmaceutical applications due to its biological activity.
4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one is classified as a heterocyclic organic compound. It falls under the broader category of benzimidazole derivatives, which are recognized for their pharmacological significance.
The synthesis typically requires specific reaction conditions, such as the presence of coupling agents (e.g., DCC or EDC) and organic bases (e.g., triethylamine). Reaction temperatures and times are optimized to maximize yield and purity .
The molecular structure of 4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one can be represented as follows:
Common reagents for substitution reactions include nucleophiles like amines or alcohols, while oxidation reactions may involve oxidizing agents such as potassium permanganate or chromium trioxide .
The mechanism of action for 4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one is largely attributed to its interaction with biological targets related to prolyl hydroxylase activity. This interaction can influence various biochemical pathways, particularly those involved in cellular responses to hypoxia .
4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one has potential applications in:
Benzimidazolone derivatives emerged as privileged scaffolds in medicinal chemistry during the late 20th century due to their structural resemblance to purine bases. The unsubstituted 1,3-dihydro-2H-benzimidazol-2-one core (molecular weight: 134.14 g/mol) served as the foundation for developing kinase inhibitors and GPCR modulators [5]. Specific halogenation at the C4/C6 positions, as seen in 4-bromo-1,3-dihydro-2H-benzimidazol-2-one (CAS# 40644-16-4, MW: 213.031 g/mol), marked a significant advancement by enhancing electrophilic reactivity for cross-coupling reactions [5]. The subsequent introduction of electron-withdrawing groups like trifluoromethyl at C6 generated novel compounds with improved metabolic stability, exemplified by 4-bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one (CAS# 683240-52-0), which exhibits both halogen and fluorine chemistry synergies [1]. This structural evolution enabled access to compounds with optimized physicochemical properties for CNS penetration and protein binding.
The strategic incorporation of bromine and trifluoromethyl groups addresses multiple drug design challenges. Bromine at C4 provides a synthetic handle for transition metal-catalyzed reactions (e.g., Suzuki-Miyaura couplings), enabling rapid diversification of the benzimidazolone core [3] [5]. Concurrently, the trifluoromethyl group at C6 profoundly influences electronic and lipophilic parameters: it decreases basicity (pKa shift ~1-2 units), enhances membrane permeability (logP increase ~0.5-1), and improves metabolic resistance by blocking cytochrome P450 oxidation sites [1] [4]. This dual modification pattern is evident in advanced derivatives like 4-bromo-2-(3-hydroxypropyl)-6-(trifluoromethyl)benzimidazole (CAS# 175135-16-7, MW: 323.113 g/mol), where bromine enables further functionalization while the CF₃ group maintains optimal logD values [3]. Such halogen-fluorine synergism explains why 43% of FDA-approved small molecules contain halogen atoms and 25% feature fluorine.
Despite promising attributes, key research gaps persist for this compound. First, comprehensive structure-activity relationship (SAR) studies are lacking, particularly regarding N1 substituent effects on bioactivity [3]. Second, synthetic methodologies remain limited to conventional condensation approaches with moderate yields (typically 45-65%), necessitating innovative catalytic systems [8]. Third, the compound's potential in materials science applications (e.g., organic semiconductors) is underexplored despite demonstrated π-stacking capabilities in related fluorinated benzimidazoles [7]. Current research objectives focus on: (1) developing regiospecific C4 functionalization protocols avoiding N1 protection-deprotection sequences; (2) elucidating solid-state packing behavior through crystallography; and (3) evaluating its utility as a linchpin for constructing polycyclic architectures via cascade cyclizations [3] [7] [8].
Table 1: Key Physicochemical Properties of 4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one and Related Derivatives
Property | 4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one | 4-Bromo-1,3-dihydro-2H-benzimidazol-2-one | 4-Bromo-2-(3-hydroxypropyl)-6-(trifluoromethyl)benzimidazole |
---|---|---|---|
CAS Number | 683240-52-0 | 40644-16-4 | 175135-16-7 |
Molecular Formula | C₈H₄BrF₃N₂O | C₇H₅BrN₂O | C₁₁H₁₀BrF₃N₂O |
Molecular Weight (g/mol) | 281.021 | 213.031 | 323.113 |
Purity (HPLC) | ≥95% [1] | Not reported | 97% [3] |
Melting Point | Not reported | Not reported | 155-157°C [3] |
Storage Stability | Room temperature | Not reported | -20°C |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: